molecular formula C4H3Cl3O2 B1613273 Vinyl trichloroacetate CAS No. 7062-87-5

Vinyl trichloroacetate

Cat. No. B1613273
CAS RN: 7062-87-5
M. Wt: 189.42 g/mol
InChI Key: HDSFLVZBTRAEEM-UHFFFAOYSA-N
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Description

Vinyl trichloroacetate is a highly reactive vinyl ester monomer that contains three chlorine atoms and a carbonyl group . It has a molecular formula of C4H3Cl3O2 and a molar mass of 189.42 g/mol . The density of Vinyl trichloroacetate is 1.3 g/cm3, and it has a boiling point of 60°C at 1mm and a flash point greater than 80°C .


Molecular Structure Analysis

Vinyl trichloroacetate contains a total of 11 bonds; 8 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, and 1 aliphatic ester .


Chemical Reactions Analysis

The radical copolymerization of allyl chloroacetates with vinyl acetate has been studied in the feed range from 10 to 90mol% allyl chloroacetates . The reactivity ratios for various allyl acetate derivatives bearing chlorine atom(s) were determined, and it was found that the introduction of chlorine on the acetoxy group of allyl acetate could retard the abstraction of the allylic hydrogen .


Physical And Chemical Properties Analysis

Vinyl trichloroacetate has a molecular formula of C4H3Cl3O2 and a molar mass of 189.42 g/mol . It has a density of 1.3 g/cm3, a boiling point of 60°C at 1mm, and a flash point greater than 80°C .

Scientific Research Applications

Synthesis Applications

Vinyl trichloroacetate plays a significant role in the synthesis of various compounds. For instance, Wang et al. (2000) developed a practical approach for converting aldehydes to vinyl dichlorides, involving trichlorocarbinol formation from aldehydes using trichloroacetic acid and sodium trichloroacetate, followed by protection and elimination reactions (Wang et al., 2000). Additionally, Hojo et al. (1976) explored the acylation of vinyl ethers and N-vinyl amides with trifluoroacetic (or trichloroacetic) anhydride, resulting in β-trifluoro- or trichloroacetylated compounds (Hojo et al., 1976).

Polymerization and Copolymerization

Vinyl trichloroacetate is involved in polymerization processes. Xia et al. (1999) described the polymerization of vinyl acetate using CCl4 as an initiator in the presence of iron complexes, leading to a wide range of molecular weights (Xia et al., 1999). Moreover, Shigetomi et al. (1992) studied the radical copolymerization of allyl chloroacetates with vinyl acetate, observing changes in copolymerization rates and molecular weights due to chlorine abstraction by a growing chain (Shigetomi et al., 1992).

Degradation and Environmental Applications

Vinyl trichloroacetate has been explored in environmental applications. For example, He et al. (2003) discovered a strictly anaerobic bacterium capable of destroying dichloroethenes and vinyl chloride as part of its energy metabolism, with implications for cleaning contaminated environments (He et al., 2003). Grassie et al. (1970) investigated the thermal degradation of vinyl chloride-vinyl acetate copolymers in solution, examining the yields of acetic and hydrochloric acids and the development of conjugation along the polymer chain (Grassie et al., 1970).

Biomedical Applications

In the biomedical field, Delplace and Nicolas (2015) discussed the potential of degradable vinyl polymers, such as those incorporating vinyl trichloroacetate, for various applications ranging from nanomedicine to microelectronics (Delplace & Nicolas, 2015).

Safety And Hazards

Vinyl trichloroacetate is irritating to eyes, respiratory system, and skin . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice . Suitable protective clothing should be worn when handling this compound .

properties

IUPAC Name

ethenyl 2,2,2-trichloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl3O2/c1-2-9-3(8)4(5,6)7/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSFLVZBTRAEEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COC(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50623329
Record name Ethenyl trichloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vinyl trichloroacetate

CAS RN

7062-87-5
Record name Ethenyl trichloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Vinyl trichloroacetate

Citations

For This Compound
75
Citations
A Miller, J Szafko, E Turska - Journal of Polymer Science …, 1977 - Wiley Online Library
… Mayo-Lewis plot for copolymerization of acrylonitrile and vinyl trichloroacetate in DMF at 6OOC. The numbers of individual straight lines correspond to the numbers of experiments given …
Number of citations: 17 onlinelibrary.wiley.com
N Moszner, M Hartmann - European polymer journal, 1984 - Elsevier
… The grafting n-butyl methacrylate or ethyl acrylate on poly(vinyl trichloroacetate) displayed high efficiency; in the first system, however, crosslinked polymer fractions were formed. The …
Number of citations: 10 www.sciencedirect.com
SR Sandler - Journal of Chemical and Engineering Data, 1969 - ACS Publications
… The reaction of trifluoro- and trichloroacetic acids with vinyl acetate by the above procedure failed to give vinyl trifluoroacetate and vinyl trichloroacetate. The isolated products could be …
Number of citations: 7 pubs.acs.org
JWL Fordham, GH McCain… - Journal of Polymer …, 1959 - Wiley Online Library
… In the synthesis of vinyl trichloroacetate the acid was mixed with an equimolar weight of benzene to liquify the reaction mixture at the vinylation temperature. Identifyng physical …
Number of citations: 61 onlinelibrary.wiley.com
SI Nozakura, M Sumi, M Uoi, T Okamoto… - Journal of Polymer …, 1973 - Wiley Online Library
… Vinyl acetate Vinyl acetate Vinyl propionate Vinyl n-butyrate Vinyl isobutyrate Vinyl trimethylacetate Vinyl chloroacetate Vinyl dichloroacetate Vinyl trichloroacetate Vinyl trichloroacetate …
Number of citations: 48 onlinelibrary.wiley.com
J Ashworth, CH Bamford, EG Smith - Polymer, 1972 - Elsevier
… (vinyl trichloroacetate) (PVTCA) + poly(methyl methacrylate) (PMMA) and poly(vinyl trichloroacetate… mixture of this polymer and poly(vinyl trichloroacetate), respectively. The latter …
Number of citations: 6 www.sciencedirect.com
GC Eastmond, EG Smith - Polymer, 1976 - Elsevier
… Microphase separation has been observed in solvent cast samples of ABCPs prepared by crosslinking poly(vinyl trichloroacetate) and a styrene copolymer (Acomponents) with …
Number of citations: 36 www.sciencedirect.com
CH Bamford, GC Eastmond, D Whittle - Polymer, 1975 - Elsevier
… The PVTCA was a copolymer of poly(vinyl trichloroacetate) and poly(vinyl alcohol) prepared by trichloroacetylation of poly(vinyl alcohol) to 60.4% conversion; the polymer had a glass-…
Number of citations: 20 www.sciencedirect.com
WS Lyoo, J Blackwell - Proceedings of the Korean Fiber Society …, 1998 - koreascience.kr
… Efforts to produce more syndiotactic PVAs, as well to increase the molecular weight, have centered on the polymerization of vinyl trifluoroacetate, $^1$ vinyl trichloroacetate, $^2$ and …
Number of citations: 2 koreascience.kr
GC Eastmond, EG Smith - Polymer, 1977 - Elsevier
… molecular motions in poly(methyl methacrylate) (PMMA) and poly(methyl acrylate) (PMA) chains in a series of multicomponent network polymers consisting of poly(vinyl trichloroacetate) …
Number of citations: 14 www.sciencedirect.com

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